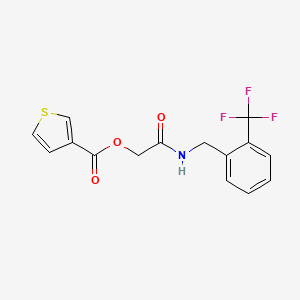

![molecular formula C17H19N3O5 B2867267 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034378-94-2](/img/structure/B2867267.png)

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

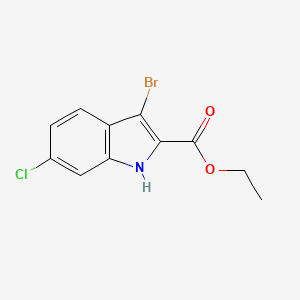

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a tetrahydropyran ring, an oxadiazole ring, and a benzodioxine ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Benzodioxine is a type of ether that contains a benzene ring fused to a dioxine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The tetrahydropyran ring could potentially be formed via a cyclization reaction . The oxadiazole ring might be synthesized through a condensation reaction involving a suitable precursor . The benzodioxine ring could be formed via a nucleophilic substitution reaction followed by a cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a type of ether and is generally flexible . The oxadiazole ring is a heterocycle and may contribute to the compound’s potential bioactivity . The benzodioxine ring is another type of ether and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ether groups in the tetrahydropyran and benzodioxine rings might be cleaved under acidic conditions . The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ether groups could make the compound relatively polar . The compound’s solubility, melting point, boiling point, and other properties would depend on factors like its size, shape, and functional groups .Scientific Research Applications

Synthesis and Biological Potentials

- Design and Synthesis of Analogues: Research into compounds with similar structures involves the design and synthesis of novel analogues that exhibit promising antibacterial, antifungal, and anticancer activities. For example, a novel series of tetrahydroimidazo[1,2-a]pyrimidine derivatives demonstrated significant antimicrobial activity against Candida albicans and Aspergillus niger, as well as anticancer activity against the human breast cancer cell line MCF-7 (Rani et al., 2017).

Antimicrobial and Anticancer Activities

- Antimicrobial Activity: Studies on related compounds have highlighted their potential in fighting bacterial and fungal infections. Compounds showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, were identified, providing a basis for the development of new antimicrobial agents (Palkar et al., 2017).

- Anticancer Activity: Certain synthesized compounds have been evaluated for their cytotoxic activity against cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).

Structural Characterization and Analysis

- Spectral and Structural Analysis: The structural characterization of synthesized compounds, including X-ray crystallography, NMR, and IR spectroscopy, is crucial for confirming their structures and understanding their properties. This foundational work supports further biological evaluation and potential therapeutic applications (Kumara et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c21-17(12-2-1-3-13-15(12)24-9-8-23-13)18-10-14-19-16(20-25-14)11-4-6-22-7-5-11/h1-3,11H,4-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUGWWJHYZCCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)

![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B2867194.png)

![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)